3-(4-Hydroxypyrimidin-5-YL)propanoic acid
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Overview
Description
3-(4-Hydroxypyrimidin-5-YL)propanoic acid is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol This compound features a pyrimidine ring substituted with a hydroxyl group at the 4-position and a propanoic acid moiety at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxypyrimidin-5-YL)propanoic acid typically involves the reaction of pyrimidine derivatives with appropriate reagents to introduce the hydroxyl and propanoic acid groups. One common method involves the use of acetic acid and propionic acid under reflux conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxypyrimidin-5-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-(4-Hydroxypyrimidin-5-YL)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxypyrimidin-5-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and propanoic acid groups play a crucial role in its reactivity and binding affinity to various biomolecules. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxy-2-methylpyrimidin-5-YL)propanoic acid
- 3-(4-Hydroxy-6-methylpyrimidin-5-YL)propanoic acid
- 3-(4-Hydroxy-2,6-dimethylpyrimidin-5-YL)propanoic acid
Uniqueness
3-(4-Hydroxypyrimidin-5-YL)propanoic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its hydroxyl group at the 4-position and propanoic acid moiety at the 5-position make it a versatile compound for various applications.
Properties
IUPAC Name |
3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-6(11)2-1-5-3-8-4-9-7(5)12/h3-4H,1-2H2,(H,10,11)(H,8,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVWYHUOEQTDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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